molecular formula C14H16N2O5S B1231468 3-Furylmethylpenicillin CAS No. 35987-91-8

3-Furylmethylpenicillin

货号: B1231468
CAS 编号: 35987-91-8
分子量: 324.35 g/mol
InChI 键: FKQHSOFIIMPCIV-JFGNBEQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Furylmethylpenicillin is a semisynthetic β-lactam antibiotic designed for specialized microbiological and enzymatic research. It is synthesized in vitro through a two-step enzymatic procedure catalyzed by phenylacetyl-CoA ligase (PCL) from Pseudomonas putida and acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum . This process activates 3-furylacetic acid to 3-furylacetyl-CoA, which then acylates the amino group of 6-aminopenicillanic acid (6-APA) to form the final penicillin derivative . As a penicillin, its proposed mechanism of action involves inhibition of bacterial cell wall synthesis. It likely targets penicillin-binding proteins (PBPs), enzymes responsible for the cross-linking of peptidoglycan strands. By irreversibly inactivating these transpeptidases, it weakens the cell wall, leading to osmotic lysis and bacterial cell death . The core structure features a β-lactam ring fused to a thiazolidine ring, with a 3-furylmethyl group constituting its unique side chain . This side chain is a critical area of study, as modifications to it can influence the spectrum of antibacterial activity, stability, and susceptibility to bacterial resistance mechanisms like β-lactamases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers investigating novel antibiotic synthesis pathways, structure-activity relationships in β-lactam antibiotics, and enzymatic biotransformations.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

35987-91-8

分子式

C14H16N2O5S

分子量

324.35 g/mol

IUPAC 名称

(2S,5R,6R)-6-[[2-(furan-3-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H16N2O5S/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1

InChI 键

FKQHSOFIIMPCIV-JFGNBEQYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=COC=C3)C(=O)O)C

手性 SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=COC=C3)C(=O)O)C

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=COC=C3)C(=O)O)C

其他CAS编号

35987-91-8

同义词

3-furylmethylpenicillin

产品来源

United States

Synthetic and Biosynthetic Research of 3 Furylmethylpenicillin

Enzymatic Synthesis Methodologies for 3-Furylmethylpenicillin

The in vitro synthesis of this compound has been successfully achieved through a two-step enzymatic process. oup.com This method relies on the coordinated action of two distinct enzymes to assemble the final penicillin molecule from its precursors. oup.com

Utilization of Acyl-CoA: 6-Aminopenicillanic Acid Acyltransferase (AT) in Biosynthesis

A key enzyme in the synthesis of this compound is acyl-CoA: 6-aminopenicillanic acid acyltransferase (AT), sourced from the filamentous fungus Penicillium chrysogenum. oup.comresearchgate.net This enzyme plays a crucial role in the final step of the penicillin biosynthetic pathway. ebi.ac.uk Specifically, AT catalyzes the acylation of the amino group of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins, with the 3-furylacetyl moiety. oup.comwikipedia.org This reaction, which releases coenzyme A (CoA), results in the formation of this compound. oup.com The AT enzyme from P. chrysogenum is synthesized as a precursor that undergoes autolytic activation to form a two-chain active molecule. ebi.ac.uk

Role of Phenylacetyl-CoA Ligase (PCL) in Precursor Activation Studies

The initial step in the enzymatic synthesis of this compound involves the activation of the side chain precursor, 3-furylacetic acid. oup.com This activation is catalyzed by phenylacetyl-CoA ligase (PCL) from Pseudomonas putida. oup.comresearchgate.net PCL facilitates the conversion of 3-furylacetic acid into its corresponding thioester, 3-furylacetyl-CoA (3-F-CoA), in a reaction that requires ATP and CoA. oup.com PCL, also known as phenylacetyl-CoA ligase, is specifically induced by phenylacetic acid and is involved in its catabolism. uniprot.orgnih.gov The enzyme exhibits optimal activity at a pH of 8.2 and a temperature of 30°C. uniprot.orgnih.gov

Development and Analysis of In Vitro Enzymatic Reaction Systems

The successful synthesis of this compound has been demonstrated in an in vitro system that combines the necessary substrates and enzymes. oup.com This system comprises 3-furylacetic acid, 6-aminopenicillanic acid (6-APA), CoA, ATP, and Mg2+. oup.com The two-step reaction is initiated by the PCL-catalyzed formation of 3-F-CoA, which then serves as the substrate for the AT enzyme to acylate 6-APA, yielding this compound. oup.com The development of such one-pot, multi-enzymatic reaction systems offers a streamlined approach for producing complex molecules like novel penicillins. mdpi.com

Hybrid Prokaryotic-Eukaryotic Enzyme Systems for Penicillin Production Research

Research into penicillin biosynthesis has benefited from the creation of hybrid enzyme systems that combine components from different microbial origins. nih.gov For instance, a system for producing benzylpenicillin was developed using phenylacetyl-CoA ligase from the prokaryote Pseudomonas putida and acyl-CoA:6-APA acyltransferase from the eukaryote Penicillium chrysogenum. nih.gov This demonstrates the feasibility of coupling enzymes from diverse sources to mimic and study biosynthetic pathways in vitro. nih.gov Such hybrid systems provide a valuable platform for investigating the synthesis of various penicillin derivatives, including this compound, by substituting the appropriate precursor acids. The expression of fungal genes in prokaryotic hosts like E. coli and eukaryotic hosts like S. cerevisiae has also been explored for producing polyketides, a class of natural products that includes penicillin precursors. pnas.org

Precursor Compound Investigations in this compound Biosynthesis

The nature of the side chain precursor is a critical determinant in the biosynthesis of different penicillin variants.

Research on 3-Furylacetic Acid as a Biosynthetic Side Chain Precursor

In the enzymatic synthesis of this compound, 3-furylacetic acid serves as the specific side chain precursor. oup.com This compound is first activated to 3-furylacetyl-CoA by PCL before being incorporated into the penicillin structure by AT. oup.com The ability of the enzymatic machinery to accept 3-furylacetic acid as a substrate highlights the potential for creating a variety of "unnatural" penicillins by supplying different carboxylic acid precursors to the biosynthetic system. wikipedia.org The uptake of precursor acids like phenylacetic acid by Penicillium chrysogenum has been shown to occur via passive diffusion across the cell membrane. nih.govresearchgate.net

Studies on 6-Aminopenicillanic Acid (6-APA) as a Core Substrate in Penicillin Assembly

The compound 6-aminopenicillanic acid (6-APA) serves as a fundamental building block in the production of semisynthetic penicillins. wikipedia.orgwikipedia.org It comprises the characteristic β-lactam ring fused to a thiazolidine (B150603) ring, which is the core structure of all penicillins. wikipedia.org The discovery in 1958 that 6-APA could be isolated from penicillin fermentations, or derived from Penicillin G, was a pivotal moment, as it opened the door to the creation of a multitude of new penicillin derivatives by attaching different side chains to the 6-amino group. wikipedia.orgwikipedia.org

In the context of this compound, 6-APA is the essential precursor that receives the acyl side chain. Research has demonstrated the successful in vitro synthesis of this compound using 6-APA as the substrate. oup.comscispace.com This enzymatic synthesis is a two-step process. oup.comresearchgate.net First, the side-chain precursor, 3-furylacetic acid, is activated. This reaction is catalyzed by the enzyme phenylacetyl-CoA ligase (PCL) from Pseudomonas putida, which converts 3-furylacetic acid into 3-furylacetyl-CoA (3-F-CoA) in the presence of Coenzyme A (CoA), ATP, and Mg2+. oup.com In the second step, the acyl group is transferred from 3-F-CoA to the 6-amino position of 6-APA. oup.com This reaction is catalyzed by acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum, yielding the final product, this compound, and releasing CoA. oup.comresearchgate.net

Genetic Engineering and Pathway Optimization for this compound Production

Genetic engineering offers powerful tools for optimizing the production of antibiotics like penicillin by manipulating the genetic makeup of producer organisms, typically the fungus Penicillium rubens (formerly P. chrysogenum). researchgate.netnih.govwikipedia.org These technologies allow for targeted modifications to enhance the biosynthetic flux towards a desired product, investigate key enzymes, and overcome regulatory bottlenecks. nih.govlibretexts.org While much of the research has focused on high-volume products like Penicillin G and V, the principles and techniques are directly applicable to improving the synthesis of this compound.

Strain Engineering for Enhanced Biosynthetic Flux towards Penicillin Production

The goal of strain engineering is to improve the productivity of the microbial host, directing cellular resources towards the synthesis of the target compound. nih.gov Historically, classical strain improvement through random mutagenesis and selection has dramatically increased penicillin titers. researchgate.netnih.gov However, modern genetic engineering provides more precise and targeted approaches. nih.gov

One of the most significant findings in high-yielding P. chrysogenum strains is the amplification of the penicillin biosynthesis gene cluster (PGC). nih.gov This cluster contains the three core genes essential for penicillin formation: pcbAB, pcbC, and penDE. nih.govmdpi.com Increasing the copy number of this entire cluster has been shown to lead to higher transcription levels of these genes and, consequently, increased penicillin output. nih.gov This strategy could be employed to enhance the production of the isopenicillin N intermediate, which is a precursor in the penicillin pathway.

Table 1: Strain Engineering Strategies for Enhanced Penicillin Production

Strategy Description Rationale for this compound
Gene Cluster Amplification Increasing the copy number of the penicillin biosynthesis gene cluster (pcbAB, pcbC, penDE). nih.gov Boosts production of the core penicillin structure by increasing the expression of key biosynthetic enzymes. nih.gov
Precursor Supply Enhancement Overexpression of genes in the synthesis pathways for L-α-aminoadipic acid, L-cysteine, and L-valine. mdpi.com Ensures a robust supply of the primary building blocks for the penicillin backbone. nih.gov
Byproduct Pathway Deletion Knocking out genes responsible for the synthesis of competing secondary metabolites. mdpi.com Frees up metabolic resources and precursors, redirecting them towards penicillin synthesis. mdpi.com

| Directed Evolution | Applying techniques like error-prone PCR to generate and select for mutant strains with improved production characteristics. wikipedia.org | Can produce a large number of Penicillium strains with enhanced capabilities for producing the penicillin core. wikipedia.org |

Investigation of Key Enzymes and Regulatory Elements in Penicillin Biosynthetic Pathways

The biosynthesis of penicillins is a well-defined, three-step enzymatic process that is compartmentalized within the fungal cell. news-medical.netresearchgate.net Understanding the enzymes involved and their regulation is critical for optimizing production.

The three key enzymes encoded by the penicillin gene cluster are:

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): A large, cytosolic enzyme that condenses the three precursor amino acids (L-α-aminoadipate, L-cysteine, and L-valine) into the linear tripeptide intermediate, ACV. news-medical.netnih.gov

Isopenicillin N synthase (IPNS): This cytosolic enzyme catalyzes the oxidative cyclization of the ACV tripeptide to form the bicyclic structure, isopenicillin N (IPN). news-medical.netnih.gov This is the first intermediate in the pathway with bioactive properties. news-medical.net

Isopenicillin N acyltransferase (IAT or AT): This enzyme, located in microbodies, is responsible for the final step. researchgate.net It exchanges the L-α-aminoadipyl side chain of IPN for a different, activated side chain, such as one derived from 3-furylacetic acid. oup.comnews-medical.net

For the synthesis of this compound, a fourth enzyme is crucial: 4. Phenylacetyl-CoA ligase (PCL): This enzyme activates the side-chain precursor, 3-furylacetic acid, by ligating it to Coenzyme A to form 3-furylacetyl-CoA. oup.comresearchgate.net This activated form is the substrate for the IAT enzyme. oup.com

Research has shown that in high-yielding industrial strains, the IAT enzyme can become a rate-limiting step. nih.gov While the levels of ACVS and IPNS increase with gene cluster amplification, the IAT protein level tends to saturate. nih.gov Therefore, balanced overexpression of the penDE gene (encoding IAT) can lead to further increases in penicillin production. nih.gov However, excessive IAT activity can lead to the accumulation of 6-APA, indicating that a finely tuned balance of enzyme expression is necessary for optimal production. nih.gov

Table 2: Key Enzymes in the Biosynthesis of this compound

Enzyme Gene Location Function
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) pcbAB Cytosol Condenses three precursor amino acids to form the ACV tripeptide. news-medical.netresearchgate.net
Isopenicillin N synthase (IPNS) pcbC Cytosol Cyclizes the ACV tripeptide to form isopenicillin N (IPN). news-medical.netresearchgate.net
Phenylacetyl-CoA ligase (PCL) phl Microbody Activates the side-chain precursor (3-furylacetic acid) to form 3-furylacetyl-CoA. oup.comresearchgate.net

| Acyl-CoA:6-APA acyltransferase (AT) / Isopenicillin N acyltransferase (IAT) | penDE | Microbody | Transfers the activated 3-furylacetyl group to the IPN core, forming this compound. oup.comresearchgate.net |

Molecular Mechanism of Action Studies of 3 Furylmethylpenicillin

Investigation of Interactions with Bacterial Cell Wall Synthesis Apparatus

While the overarching mechanism of penicillins points to the disruption of cell wall synthesis, specific studies detailing the interaction of 3-Furylmethylpenicillin with the complex enzymatic machinery responsible for this process are absent from available research. The synthesis of the bacterial cell wall is a multi-step process involving various enzymes, and penicillins typically act on the final transpeptidation stage. Information regarding how this compound specifically engages with the components of this apparatus, such as the glycan chain polymerases or the transpeptidase enzymes, is not described in the reviewed literature.

Molecular Targeting of Penicillin-Binding Proteins (PBPs) by this compound

Penicillins exert their bactericidal effects by forming a stable, covalent acyl-enzyme intermediate with the active site of PBPs, which effectively inactivates the enzyme. This prevents the cross-linking of peptidoglycan strands, leading to a compromised cell wall and eventual cell lysis.

However, the specific PBP targets of this compound have not been identified in the available literature. Bacteria possess multiple types of PBPs, and the binding affinity of a particular penicillin for different PBPs can vary, influencing its antibacterial spectrum. Without dedicated studies, the PBP binding profile of this compound remains unknown.

Molecular Binding Site Analysis of this compound with PBP Active Sites

A detailed analysis of the binding site of this compound within the active sites of specific PBPs is not available. Such an analysis would typically require advanced techniques like X-ray crystallography or computational molecular docking studies to identify the key amino acid residues involved in the interaction and to characterize the precise orientation of the inhibitor within the active site. This information is crucial for understanding the basis of its inhibitory activity and for potential future drug design, but no such data has been published for this compound.

Conformational Changes and Allosteric Effects Induced by Compound-PBP Interactions

The binding of an antibiotic to a PBP can induce conformational changes in the protein, which may have allosteric effects on its function. However, no studies have been found that investigate whether the interaction of this compound with PBPs leads to such structural alterations. Research in this area would provide deeper insights into the dynamics of the inhibition mechanism beyond the initial binding event.

Due to the absence of specific research data, creating interactive data tables with binding affinities or kinetic parameters for this compound is not possible.

Structure Activity Relationship Sar and Derivative Research for 3 Furylmethylpenicillin

Systematic Evaluation of Structural Modifications on Antimicrobial Potency

The antimicrobial potency of penicillin derivatives is intricately linked to the nature of the 6-acyl side chain. pharmacy180.com For 3-Furylmethylpenicillin, systematic structural modifications would theoretically involve alterations to both the furan (B31954) ring and the methylene (B1212753) linker.

Key modifications and their predicted impact on potency include:

Substitution on the Furan Ring: Introducing various substituents (e.g., alkyl, halogen, nitro) at different positions on the furan ring can significantly alter the electronic and steric properties of the molecule. orientjchem.org Electron-withdrawing groups, for instance, can impact the reactivity of the β-lactam ring and the molecule's ability to bind to penicillin-binding proteins (PBPs). pharmacy180.com

Modification of the Methylene Linker: Altering the length or rigidity of the methylene bridge connecting the furan ring to the amide group can affect the orientation of the side chain within the active site of PBPs.

Bioisosteric Replacement of the Furan Ring: Replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, can provide insights into the importance of the oxygen heteroatom for biological activity. rdd.edu.iqnih.gov Thiophene, for example, is a known bioisostere of furan and has been incorporated into various biologically active compounds. encyclopedia.pub

A hypothetical systematic evaluation of such modifications is presented in the table below, illustrating potential changes in antimicrobial activity.

Modification to this compound Predicted Effect on Antimicrobial Potency Rationale
Addition of a 5-nitro group to the furan ringPotential increase against certain bacteriaElectron-withdrawing nature of the nitro group may enhance binding to PBPs. orientjchem.org
Replacement of the furan ring with a thiophene ringVariable, potentially similar or slightly altered activityThiophene is a bioisostere of furan; however, the difference in the heteroatom (sulfur vs. oxygen) can affect binding interactions. nih.gov
Introduction of a methyl group on the α-carbon of the side chainPotential for increased stability and altered spectrum of activityBulky groups on the α-carbon can confer resistance to β-lactamases. pharmacy180.com

Academic Studies on the Impact of the Furyl Moiety on Biological Activity

The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, valued for its unique electronic properties and ability to participate in various intermolecular interactions. ijabbr.com In the context of penicillins, the incorporation of a furyl moiety in the side chain can influence several aspects of the drug's biological profile.

Academic research on furan-containing compounds suggests that the furan ring can act as a bioisostere for a phenyl ring but with a different hydrophilic-lipophilic balance, which can be advantageous in drug design. orientjchem.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site of target enzymes like PBPs. orientjchem.org

Studies on various furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.govutripoli.edu.ly For instance, the antibacterial activity of some furan derivatives has been attributed to their ability to disrupt bacterial cell processes. The specific positioning of the furan ring, as seen in this compound, dictates its spatial arrangement and potential interactions with the PBP active site. The synthesis of this compound has been achieved enzymatically, indicating its accessibility for further biological evaluation. nih.gov

Side Chain Derivatization Strategies and Their Academic Implications for Penicillin Design

The derivatization of the 6-acylamino side chain is a well-established strategy for modifying the properties of penicillins. pharmacy180.com These modifications are aimed at broadening the antimicrobial spectrum, overcoming β-lactamase-mediated resistance, and improving pharmacokinetic properties.

Key academic strategies for side chain derivatization that are applicable to this compound include:

Introduction of Polar Groups: The addition of polar groups, such as amino, hydroxyl, or carboxyl groups, to the α-position of the side chain can enhance activity against Gram-negative bacteria by improving penetration through the bacterial outer membrane. pharmacy180.com

Incorporation of Bulky Groups: Attaching sterically bulky groups to the α-carbon of the side chain can provide resistance to degradation by β-lactamase enzymes. pharmacy180.com

Formation of Prodrugs: Esterification of a carboxyl group on the side chain can create prodrugs with improved oral absorption. pharmacy180.com

The academic implications of these strategies are significant for the rational design of new penicillin analogs. By understanding how different functional groups on the side chain interact with bacterial targets and resistance mechanisms, researchers can develop more effective antibiotics.

Side Chain Derivatization Strategy Example Modification Academic Implication for Penicillin Design
Introduction of an α-amino groupα-Amino-3-furylmethylpenicillinEnhanced activity against Gram-negative bacteria.
Addition of a bulky substituentα,α-Dimethyl-3-furylmethylpenicillinPotential for increased resistance to β-lactamases.
Ureido-penicillin formationAddition of a ureido group to an α-amino derivativeBroadened spectrum of activity, including against Pseudomonas aeruginosa. pharmacy180.com

Computational Approaches in Predicting SAR for this compound Analogs

Computational methods are invaluable tools for predicting the SAR of new antibiotic candidates, thereby accelerating the drug discovery process. For this compound analogs, several computational approaches can be employed.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For penicillin analogs, 4D-QSAR models have been developed to predict their antibacterial potency based on various molecular descriptors. nih.gov These descriptors can include electronic properties, steric factors, and hydrophobicity, which are crucial for the interaction with PBPs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov In the case of this compound analogs, docking studies can be performed to model their interaction with the active site of various PBPs. nih.govresearchgate.netmdpi.com These studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. The binding energies calculated from docking simulations can help in prioritizing analogs for synthesis and biological testing. researchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor interactions obtained from docking studies by simulating the dynamic behavior of the complex over time. nih.gov This can provide a more realistic representation of the binding process and the stability of the complex.

Computational Approach Application to this compound Analogs Predicted Outcome
4D-QSARCorrelate structural descriptors of a series of analogs with their antimicrobial activity.A predictive model for the biological activity of new, unsynthesized analogs. nih.gov
Molecular DockingPredict the binding mode and affinity of analogs to the active site of PBPs.Identification of key interactions and ranking of analogs based on predicted binding energy. nih.govhealthinformaticsjournal.com
Molecular DynamicsSimulate the dynamic stability of the penicillin-PBP complex.Understanding the flexibility and conformational changes upon binding. nih.gov

Antimicrobial Spectrum and Efficacy Investigations in Vitro

Determination of In Vitro Antimicrobial Activity against Diverse Bacterial Strains

Information regarding the in vitro antimicrobial activity of 3-Furylmethylpenicillin against a diverse range of bacterial strains is not available in surveyed scientific literature. While patents exist for novel penicillins containing a furyl group, which are suggested to possess a broad antibacterial spectrum, specific data for this compound is not provided. google.comgoogle.com

Methodologies for Assessment of Minimum Inhibitory Concentrations (MICs) in Laboratory Settings

Standard laboratory methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic typically include broth microdilution and agar (B569324) dilution methods. These techniques involve exposing a standardized concentration of bacteria to serial dilutions of the antimicrobial agent to identify the lowest concentration that inhibits visible growth. However, no specific studies applying these methodologies to this compound have been identified in the available literature.

Comparative Studies with Other Penicillins in In Vitro Antimicrobial Assays

There are no available in vitro comparative studies that assess the antimicrobial efficacy of this compound against other established penicillins, such as Penicillin G or ampicillin. Such studies are crucial for understanding the potential advantages or disadvantages of a new penicillin derivative, including its spectrum of activity and potency.

Analysis of In Vitro Activity Against Specific Gram-Positive and Gram-Negative Organisms

Detailed analyses of the in vitro activity of this compound against specific Gram-positive and Gram-negative bacteria are not present in the accessible scientific record. This includes a lack of data on its effectiveness against common pathogens.

Specific research on the sensitivity of Micrococcus luteus to this compound is not documented. However, general studies on Micrococcus luteus have shown its susceptibility to Penicillin G, which inhibits the formation of peptide cross-linkages in the bacterial cell wall. nih.gov One study indicated that an isolated strain of M. luteus was sensitive to a panel of 15 antibiotics, including Penicillin. nih.gov Without direct testing, the activity of this compound against this organism remains unknown.

Mechanisms of Bacterial Resistance to 3 Furylmethylpenicillin

Enzymatic Inactivation via Beta-Lactamase Production

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmdpi.com This inactivation prevents the penicillin from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. wikipedia.orgnih.gov

Characterization of Beta-Lactamase Enzymes Affecting 3-Furylmethylpenicillin Efficacy

While specific studies characterizing the full range of β-lactamases acting on this compound are limited, research on related compounds provides valuable insights. For instance, studies on penicillins with bulky heterocyclic side chains suggest that these modifications can sometimes confer resistance against certain class A β-lactamases due to steric hindrance within the enzyme's active site. asm.org Conversely, some β-lactamases are known to hydrolyze penicillins with heterocyclic side chains. For example, penicillin acylase from Escherichia coli has been shown to deacylate 2-furylmethylpenicillin, a structural isomer of this compound. nih.govresearchgate.net

The susceptibility of this compound to various β-lactamases would likely depend on the specific class and variant of the enzyme. β-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine-β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.gov The effectiveness of these enzymes against penicillins can be influenced by the structure of the R-group side chain.

Table 1: General Classification of Beta-Lactamases and Potential Interaction with Penicillins

Ambler ClassCatalytic MechanismCommon ExamplesPotential Impact on Penicillins with Heterocyclic Side Chains
A Serine-basedTEM, SHV, CTX-MVariable; some may be inhibited by bulky side chains, while others (ESBLs) can hydrolyze a broad spectrum of penicillins.
B Zinc-dependent (Metallo-β-lactamase)NDM, VIM, IMPBroad-spectrum activity; likely to hydrolyze this compound.
C Serine-based (Cephalosporinases)AmpCPrimarily active against cephalosporins, but some can hydrolyze penicillins.
D Serine-based (Oxacillinases)OXACan hydrolyze penicillins and are often found in multidrug-resistant bacteria.

Molecular Basis of Beta-Lactam Ring Hydrolysis by Resistance Enzymes

The hydrolysis of the β-lactam ring by serine-β-lactamases involves the acylation of a serine residue in the enzyme's active site, forming a transient covalent intermediate. This is followed by the deacylation of the intermediate by a water molecule, which regenerates the active enzyme and releases the inactivated antibiotic. nih.gov The efficiency of this process is dependent on the fit of the antibiotic within the active site of the β-lactamase.

For metallo-β-lactamases, the mechanism involves one or two zinc ions in the active site that activate a water molecule to directly attack the β-lactam ring, leading to its cleavage. nih.gov These enzymes have a very broad substrate profile and are a significant clinical concern.

The structure of the acylamino side chain of a penicillin molecule is a critical determinant of its susceptibility to β-lactamase-mediated hydrolysis. asm.org While the furan (B31954) moiety of this compound may influence its interaction with the active site of different β-lactamases, specific structural and kinetic studies are needed to fully elucidate these interactions.

Target Modification as a Bacterial Resistance Strategy

Another crucial mechanism of resistance to β-lactam antibiotics is the modification of the target enzymes, the penicillin-binding proteins (PBPs). wikipedia.orgmdpi.com PBPs are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org By altering the structure of these proteins, bacteria can reduce their affinity for β-lactam antibiotics, thereby diminishing the drug's efficacy. wikipedia.org

Studies on Alterations in Penicillin-Binding Proteins (PBPs) Structure

Resistance to penicillins often arises from mutations in the genes encoding PBPs, leading to amino acid substitutions that alter the structure of the antibiotic-binding site. etflin.com This is a common resistance mechanism in bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgetflin.com In MRSA, the acquisition of the mecA gene leads to the production of a novel PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics. reactgroup.orgwikipedia.org

While direct studies on PBP alterations in response to this compound are not available, research on other penicillins provides a framework for understanding this resistance mechanism. For example, specific amino acid substitutions near the active site of PBP2x in S. pneumoniae have been shown to reduce its acylation efficiency by β-lactams. mdpi.com The presence of a furan-2-carbonyloxy group in a related compound, furbucillin, has been suggested to enhance its affinity for PBP2a. vulcanchem.com This indicates that the heterocyclic side chain of this compound could play a role in its interaction with both susceptible and resistant PBPs.

Table 2: Key Penicillin-Binding Proteins and Documented Resistance-Conferring Alterations

PBPHost Organism (Example)FunctionCommon Alterations Leading to Resistance
PBP2a (PBP2') Staphylococcus aureus (MRSA)TranspeptidaseAcquired protein with low affinity for most β-lactams.
PBP2x Streptococcus pneumoniaeTranspeptidasePoint mutations in the transpeptidase domain reduce binding affinity. mdpi.com
PBP2b Streptococcus pneumoniaeTranspeptidaseMosaic genes resulting from interspecies recombination.
PBP1a Streptococcus pneumoniaeTransglycosylase/TranspeptidaseAlterations contribute to high-level resistance.

Genetic Basis of PBP Modifications Conferring Resistance

The genetic changes that lead to altered PBPs can occur through several mechanisms. Point mutations within the PBP genes are a common cause of reduced antibiotic affinity. etflin.complos.org These mutations can be selected for under antibiotic pressure.

In some bacterial species, such as Streptococcus pneumoniae, resistance can also arise from the acquisition of mosaic PBP genes. etflin.com These genes are formed through horizontal gene transfer and recombination with PBP genes from other, often naturally resistant, bacterial species. This process can lead to significant changes in the PBP structure and a high level of resistance. nih.gov The specific genetic alterations that would confer resistance to this compound would likely involve mutations in the transpeptidase domain of the target PBPs, similar to what has been observed for other penicillins. nih.gov

Efflux Pump Mechanisms Affecting this compound Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. rsc.orgnih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP targets in sufficient quantities to be effective. reactgroup.org Efflux pumps are a significant cause of multidrug resistance in many pathogenic bacteria. rsc.org

Efflux pumps are particularly important in Gram-negative bacteria, where they often work in concert with the low permeability of the outer membrane to reduce drug accumulation. google.com These pumps are typically organized into multicomponent systems that span both the inner and outer membranes. Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) superfamily. nih.gov

While there are no specific studies on the efflux of this compound, it is known that some efflux pumps can transport β-lactam antibiotics. google.com The presence of a heterocyclic furan ring in the side chain of this compound may influence its recognition and transport by certain efflux pumps. rsc.org The overexpression of efflux pumps, often due to mutations in their regulatory genes, can lead to a broad spectrum of antibiotic resistance. reactgroup.org

Table 3: Major Efflux Pump Superfamilies and Their Role in Antibiotic Resistance

SuperfamilyEnergy SourceSubstrate ExamplesRelevance to Penicillin Resistance
RND (Resistance-Nodulation-Division) Proton-motive forceVarious antibiotics, including some β-lactamsMajor contributors to multidrug resistance in Gram-negative bacteria.
MFS (Major Facilitator Superfamily) Proton-motive forceTetracyclines, fluoroquinolonesSome members may transport β-lactams.
ABC (ATP-Binding Cassette) ATP hydrolysisMacrolides, fluoroquinolonesLess commonly associated with β-lactam efflux in bacteria.
SMR (Small Multidrug Resistance) Proton-motive forceQuaternary ammonium (B1175870) compoundsGenerally do not transport β-lactams.
MATE (Multidrug and Toxic Compound Extrusion) Sodium ion gradient or proton-motive forceFluoroquinolones, aminoglycosidesLimited role in β-lactam resistance.

Decreased Outer Membrane Permeability Studies in Resistant Strains

There are currently no published studies that specifically analyze the impact of decreased outer membrane permeability on bacterial resistance to this compound. In Gram-negative bacteria, reduced permeability, often due to the modification, loss, or altered expression of outer membrane porins (OMPs), is a well-documented mechanism of resistance against many β-lactam antibiotics. science.govevitachem.comnih.govresearchgate.netwikipedia.org These protein channels are the primary route through which hydrophilic antibiotics like penicillins enter the periplasmic space to reach their targets, the penicillin-binding proteins (PBPs). evitachem.comnih.govwikipedia.org

General studies on other penicillins have established that a less permeable outer membrane can prevent the antibiotic from reaching a sufficient concentration in the periplasm to inhibit bacterial cell wall synthesis. science.govevitachem.com This mechanism often works in concert with other resistance determinants, such as the production of β-lactamase enzymes. science.gov However, no research has specifically isolated or quantified the effect of porin channel alterations in strains selected for resistance to this compound.

Genetic Aspects of Resistance Development and Dissemination (e.g., Horizontal Gene Transfer)

The genetic underpinnings of resistance development and dissemination specific to this compound have not been documented. For the broader class of penicillins, the acquisition of resistance genes through horizontal gene transfer (HGT) is a critical factor in the spread of resistance. Current time information in St. Clair County, US.science.govwdh.ac.id This process allows for the rapid exchange of genetic material between bacteria, including different species, via mobile genetic elements such as plasmids, transposons, and integrons. Current time information in St. Clair County, US.wdh.ac.id

These mobile elements frequently carry genes that encode for β-lactamases, enzymes that inactivate penicillin antibiotics, or for modified penicillin-binding proteins that have a lower affinity for β-lactams. chemicalland21.comscispace.comresearchgate.net The transfer of these genes can occur through several mechanisms:

Conjugation: The transfer of plasmids through direct cell-to-cell contact. Current time information in St. Clair County, US.

Transformation: The uptake and integration of naked DNA from the environment. Current time information in St. Clair County, US.

Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). Current time information in St. Clair County, US.

While these are the established general mechanisms for the spread of penicillin resistance, no studies have identified the specific genes, plasmids, or other mobile genetic elements responsible for conferring resistance to this compound. The synthesis of the compound from precursors like 3-furylacetic acid and 6-aminopenicillanic acid is described, but its interaction with bacterial genetics in a resistance context remains an uninvestigated area. oup.com

Advanced Analytical and Computational Methodologies in 3 Furylmethylpenicillin Research

Spectroscopic Techniques for Investigating Compound Structure and Molecular Interactions

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups. For a compound such as 3-Furylmethylpenicillin, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy is employed to build a complete molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound in solution. springernature.comresearchgate.net It provides precise information about the atomic framework, including the connectivity and spatial relationships of atoms.

For a novel penicillin derivative, a standard dataset of NMR experiments is acquired to confirm its identity. This includes one-dimensional (1D) experiments such as ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments. springernature.comhyphadiscovery.com

¹H NMR: This experiment identifies the number and type of hydrogen atoms in the molecule. For this compound, it would reveal characteristic signals for the protons on the β-lactam and thiazolidine (B150603) rings of the penicillin core, as well as distinct signals for the furylmethyl side chain.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR Spectroscopy: To assemble the complete structure, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing for the tracing of proton-proton networks through the molecule's backbone and side chain. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as linking the 3-furylmethyl side chain to the core penicillin structure. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Probes through-space interactions between protons, providing insights into the three-dimensional conformation of the molecule. hyphadiscovery.com

These combined techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Penicillin Core Structure This table provides example chemical shift ranges for the core penicillin structure, which would be a fundamental part of the spectrum for this compound. Actual shifts would vary based on the specific side chain and solvent conditions.

Atom Position (Penam Core) Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
C2-H 4.0 - 4.5 65 - 75
C3-CH₃ (α) 1.4 - 1.6 25 - 30
C3-CH₃ (β) 1.6 - 1.8 30 - 35
C5-H 5.4 - 5.6 68 - 78
C6-H 5.5 - 5.7 55 - 65
C=O (β-Lactam) N/A 174 - 178
C=O (Carboxylic Acid) N/A 170 - 175

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it indispensable for determining molecular weight, identifying metabolites, and assessing compound purity. nih.gov High-performance liquid chromatography is almost universally coupled with MS (LC-MS) for the analysis of complex samples. nih.govnih.gov

For this compound, LC-MS/MS (tandem mass spectrometry) would be the primary technique used. nih.gov In a typical workflow, the parent drug and its potential metabolites are separated by HPLC and then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, often with an error of less than 5 ppm, which allows for the confident determination of the elemental formula of the parent compound and its metabolites. uab.edu

The process for metabolite identification involves several steps:

Data Acquisition: Using a generic method, data is collected in a way that captures both precursor ions (the parent molecule and its metabolites) and their fragmentation patterns. lcms.cz

Metabolite Detection: The acquired data is processed to find potential drug-related materials, often by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydrolysis, conjugation). lcms.cz

Structural Characterization: The fragmentation pattern (MS/MS spectrum) of a metabolite provides structural clues. The cleavage of the β-lactam ring is a characteristic fragmentation pathway for penicillins. By comparing the fragment ions of a metabolite to those of the parent drug, the site of metabolic modification can often be pinpointed. nih.gov

Purity analysis also heavily relies on LC-MS to detect and quantify process-related impurities or degradation products. The high sensitivity of the technique allows for the detection of trace-level contaminants.

Table 2: Common Metabolic Biotransformations Detectable by Mass Spectrometry This table lists common metabolic changes that researchers would screen for when analyzing samples containing this compound.

Biotransformation Mass Change (Da) Description
Hydrolysis (β-Lactam) +18.0106 Cleavage of the β-lactam ring to form a penicilloic acid derivative.
Oxidation (Hydroxylation) +15.9949 Addition of a hydroxyl (-OH) group, e.g., on the furan (B31954) ring.
Decarboxylation -43.9898 Loss of the carboxyl group as CO₂.
N-dealkylation Varies Removal of a substituent from a nitrogen atom.
Glucuronidation +176.0321 Conjugation with glucuronic acid.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. tanta.edu.egnih.gov These techniques are complementary and are used for identifying functional groups and characterizing the solid-state properties of a compound. mpg.de

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands of its functional groups. core.ac.uk Key peaks would include:

β-Lactam C=O stretch: A strong, characteristic band typically found at a high wavenumber (around 1770-1800 cm⁻¹) due to the ring strain. mdpi.com

Amide C=O stretch: A strong band from the side chain amide group, usually around 1650-1680 cm⁻¹. mdpi.com

Carboxylic Acid C=O stretch: A strong band around 1700-1725 cm⁻¹. mdpi.com

N-H and O-H stretches: Broader bands found in the 3200-3500 cm⁻¹ region. core.ac.uk

FTIR is particularly useful for analyzing different crystalline forms (polymorphs) of a drug substance, as the spectral fingerprint can change with the crystal lattice structure. acs.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. renishaw.com It is highly sensitive to the molecular structure and crystallinity of a sample. nih.gov While IR is sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. It can be used to characterize the furan ring and the sulfur-containing thiazolidine ring in this compound. Like IR, it can differentiate between polymorphs and is valuable for non-destructive analysis of solid samples. renishaw.com

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups in a Penicillin Structure This table shows representative frequency ranges for the main functional groups in a molecule like this compound as they would appear in IR and Raman spectra.

Functional Group Vibrational Mode Typical Infrared (IR) Frequency (cm⁻¹) Typical Raman (Raman) Activity
β-Lactam Carbonyl (C=O) Stretch 1770 - 1800 Moderate
Amide Carbonyl (C=O) Stretch 1650 - 1680 Strong
Carboxylic Acid Carbonyl (C=O) Stretch 1700 - 1725 Moderate
Furan Ring C=C Stretch ~1500 - 1600 Strong
Thiazolidine Ring C-S Stretch ~600 - 700 Strong
Amine N-H Stretch 3200 - 3500 Weak

Chromatographic Separations and Purification Research Methodologies

Chromatography is fundamental to pharmaceutical analysis, enabling the separation, identification, and quantification of a target compound from complex mixtures, such as reaction byproducts, metabolites, or formulation excipients.

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis and purification of penicillins. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is the standard approach. tandfonline.comchromatographyonline.com

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation (resolution), sensitivity, and speed: pharmaguideline.comscispace.com

Stationary Phase (Column): A C18-bonded silica (B1680970) column is the most common choice for penicillin analysis, providing good retention and selectivity for moderately polar compounds. chromatographyonline.comnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is used. tandfonline.comscielo.br The pH of the buffer is critical for controlling the ionization state of the carboxylic acid on the penicillin, which significantly affects its retention time.

Detection: UV detection is standard, with the wavelength set to the λmax of the compound (e.g., around 210-230 nm) for maximum sensitivity. nih.gov

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency.

Gradient vs. Isocratic Elution: For complex samples containing multiple impurities or metabolites, a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve separation of all components in a reasonable timeframe. pharmaguideline.com

Once developed, the method must be validated to ensure it is accurate, precise, linear, and robust for its intended purpose, such as purity testing or quantitative analysis of the active pharmaceutical ingredient. scielo.brcore.ac.uk

Table 4: Example of HPLC Method Parameters for Penicillin Analysis This table outlines typical starting parameters for developing an HPLC method for a compound like this compound, based on established methods for similar penicillins. tandfonline.comnih.gov

Parameter Typical Setting Purpose
Column C18, 150 x 4.6 mm, 5 µm Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3-7) Elutes the compound from the column.
Elution Mode Isocratic (e.g., 20:80) or Gradient Controls the elution strength of the mobile phase.
Flow Rate 1.0 mL/min Determines the speed of the analysis.
Column Temp. 30 - 40 °C Affects retention time and peak shape.
Injection Vol. 10 - 20 µL Amount of sample introduced for analysis.
Detector UV at 220 nm Quantifies the compound based on light absorption.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful insights into the properties of molecules at an atomic level, complementing experimental data. researchgate.netmdpi.com This field has a historical link to penicillin research, dating back to Dorothy Hodgkin's pioneering work using X-ray crystallography to determine its three-dimensional structure. ox.ac.uksciencemuseumgroup.org.ukdataphys.org

For this compound, modern computational methods can be used to:

Optimize Molecular Geometry: Quantum mechanics calculations, such as those using Density Functional Theory (DFT), can predict the lowest-energy three-dimensional conformation of the molecule. researchgate.net This provides accurate bond lengths, bond angles, and torsion angles.

Predict Spectroscopic Properties: Computational models can predict IR and NMR spectra. researchgate.netmdpi.com Comparing these predicted spectra to experimental ones can aid in structural confirmation and the assignment of complex spectral features.

Analyze Electronic Properties: Methods like DFT can be used to calculate the distribution of electrons in the molecule, mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is valuable for understanding molecular interactions and potential sites of reactivity.

Model Molecular Interactions: Molecular docking simulations can be used to model how this compound might interact with its biological target, such as a bacterial transpeptidase enzyme. This can help rationalize its biological activity and guide the design of new derivatives with improved properties.

These computational studies offer a theoretical framework for understanding the chemical and physical properties of this compound, guiding experimental work and accelerating the research and development process.

Molecular Dynamics Simulations of Compound-Target Protein Interactions

Molecular Dynamics (MD) simulations have become a vital tool in understanding the dynamic nature of the interaction between penicillins, including this compound, and their target proteins, primarily Penicillin-Binding Proteins (PBPs). biorxiv.orgmdpi.com These simulations model the atomic-level movements and conformational changes of both the ligand and the protein over time, providing a more realistic view than static models. frontiersin.org

MD studies can elucidate the stability of the drug-protein complex, revealing how subtle changes in the compound's structure affect its binding affinity and residence time within the active site. mdpi.com For instance, simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and water-mediated contacts at the protein-ligand interface. frontiersin.orgmdpi.com This is crucial for understanding the mechanism of covalent inhibition, where the β-lactam ring of penicillin acylates a serine residue in the PBP active site. emerginginvestigators.org By analyzing the trajectory of the simulation, researchers can measure distances between the reactive carbonyl carbon of the β-lactam and the catalytic serine, providing insights into the readiness of the acylation reaction. emerginginvestigators.org

Furthermore, MD simulations are instrumental in exploring the role of protein flexibility. mdpi.com Target proteins are not rigid structures, and their dynamic movements can create or modify binding pockets. mdpi.com Simulations can reveal alternative binding conformations and allosteric sites that may not be apparent from static crystal structures, offering new opportunities for drug design. mdpi.comnih.gov The insights gained from MD can guide the development of new this compound analogs with enhanced binding dynamics and efficacy.

A typical MD simulation protocol involves several key steps, as outlined in the table below.

StepDescription
System Setup The 3D structure of the target protein (e.g., PBP) is obtained from a database like the Protein Data Bank. The this compound molecule is placed in the active site, often guided by initial docking studies. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions.
Minimization The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.
Equilibration The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated at a constant pressure, allowing the solvent and ions to relax around the protein-ligand complex. mdpi.com
Production Run A long-duration simulation (typically nanoseconds to microseconds) is performed, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals for later analysis. mdpi.commdpi.com
Analysis The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and interaction energies to quantify binding. frontiersin.org

Quantum Mechanical Calculations for Electronic Structure Analysis of this compound

Quantum Mechanical (QM) calculations are employed to investigate the electronic structure of this compound, providing fundamental insights into its reactivity and molecular properties. northwestern.edugoogle.com These methods solve the Schrödinger equation for a molecule, yielding information about electron distribution, molecular orbitals, and bond energies. northwestern.edu For a molecule like this compound, QM is particularly useful for understanding the reactivity of the β-lactam ring, which is central to its antibacterial mechanism.

By calculating properties such as atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can quantify the electrophilicity of the β-lactam carbonyl carbon and the nucleophilicity of the reacting serine residue in the target PBP. This information is critical for explaining why the strained four-membered ring is susceptible to nucleophilic attack and subsequent opening.

QM methods can also be used to:

Determine Accurate Molecular Geometry: Optimize the 3D structure of this compound to its lowest energy conformation. northwestern.edu

Calculate Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be used for experimental identification.

Model Reaction Mechanisms: Simulate the acylation reaction with the PBP active site to determine the transition state structure and activation energy barrier, offering a detailed picture of the inhibitory process.

The development of methods like Density Functional Theory (DFT) has made these calculations feasible for molecules of the size of penicillins, balancing computational cost with accuracy. toronto.edu These electronic structure insights are invaluable for the rational design of new penicillin derivatives with tailored reactivity. arxiv.org

Ligand Docking and Binding Site Prediction for Penicillin Analogs

Ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. innovareacademics.innih.gov In the context of this compound, docking simulations are used to place the molecule into the active site of a Penicillin-Binding Protein (PBP) or a β-lactamase enzyme. emerginginvestigators.org This process helps in visualizing the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand in the binding pocket. biorxiv.org

The docking process involves a scoring function that estimates the binding free energy, providing a rank for different potential binding poses. innovareacademics.in A lower docking score generally indicates a more favorable binding interaction. innovareacademics.in These scores can be used to compare different penicillin analogs and prioritize which compounds to synthesize and test experimentally. emerginginvestigators.org For example, a study comparing various penicillin analogs docked to PBPs from different bacterial species revealed variations in binding affinities that could help explain species-specific effectiveness. emerginginvestigators.org

Beyond predicting binding to a known active site, computational methods can also predict potential ligand-binding sites on the entire protein surface. nih.gov This is particularly useful for identifying allosteric sites—sites other than the active site where a molecule can bind and modulate protein activity. nih.gov The identification of such sites for this compound could open new avenues for overcoming drug resistance.

Docking ParameterDescriptionExample Application
Docking Score A numerical value representing the predicted binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding.Comparing the predicted binding affinity of this compound to that of Ampicillin or Penicillin G against a specific PBP. innovareacademics.in
Binding Pose The predicted 3D orientation of the ligand within the protein's binding site.Visualizing how the furan ring of this compound orients within a hydrophobic pocket of the PBP active site.
Key Interactions Identification of specific amino acid residues involved in hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. biorxiv.orgDetermining if the side chain of this compound forms a crucial hydrogen bond that is absent in other penicillin analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For penicillins, QSAR models can be developed to predict properties like antibacterial potency, protein binding, or susceptibility to β-lactamase degradation based on molecular descriptors. nih.gov

The process involves:

Data Collection: Assembling a dataset of penicillin analogs with experimentally measured activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include topological indices (describing atomic connectivity), electrotopological state indices (describing electronic features), and quantum-chemical descriptors. nih.govnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forests), a mathematical equation is generated that links the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal cross-validation and external test sets of compounds that were not used in model development. nih.govfrontiersin.org

A successful QSAR model for a series of compounds including this compound could identify key structural features that enhance antibacterial activity. For example, a model might reveal that the presence of aromatic rings and the electron accessibility of certain atoms increase binding to serum proteins, a factor that influences drug distribution. nih.gov Such models serve as powerful predictive tools, enabling researchers to estimate the activity of newly designed derivatives before they are synthesized. frontiersin.org

QSAR Model Statistical ParameterDescriptionTypical Value Range
r² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set.0.0 - 1.0 (higher is better)
q² (Cross-validated r²) A measure of the model's predictive ability, determined through cross-validation. A high q² suggests good robustness.0.0 - 1.0 (higher is better, q² > 0.5 is often considered good)
R² ext (External Validation r²) The coefficient of determination for an external test set, indicating how well the model predicts new data.0.0 - 1.0 (higher is better)

Data derived from general QSAR studies on beta-lactams and other drug classes. nih.govresearchgate.net

In Silico Screening and Design for Novel this compound Derivatives

In silico screening, also known as virtual screening, leverages computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach dramatically reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. For this compound, this could involve screening for novel derivatives with improved properties, such as enhanced activity against resistant strains or better stability against β-lactamase enzymes. pharmascigroup.us

There are two main types of in silico screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the active site, and compounds are ranked based on their docking scores and predicted interactions. pharmascigroup.us

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses a set of known active molecules (like this compound) as a template. The screening searches for other molecules in a library that have a similar shape or chemical features. nih.gov

Once promising hits are identified, computational tools can be used to design novel derivatives. researchgate.net This can involve modifying the side chain of this compound—for example, by adding or substituting chemical groups—to optimize interactions with the target protein as predicted by docking and QSAR models. innovareacademics.in This iterative cycle of design, prediction, and experimental validation accelerates the discovery of new and more effective penicillin-based antibiotics. nih.govcsic.es

Future Research Directions and Unanswered Questions in 3 Furylmethylpenicillin Studies

Exploration of Novel Enzymatic Biotransformation Pathways for Penicillin Derivatization

The synthesis of penicillin derivatives has traditionally relied on chemical methods, but enzymatic biotransformation offers a greener, more specific, and efficient alternative. nih.govnih.gov Future research should vigorously explore enzymatic pathways for the derivatization of penicillins, with a special focus on incorporating novel side chains like the 3-furylmethyl group.

A primary area of investigation involves the use of Penicillin G Acylase (PGA), a key enzyme in the industrial production of semi-synthetic penicillins. nih.govresearchgate.net While PGA from Escherichia coli is widely used, its substrate specificity can be a limitation. nih.gov Research should focus on mining for novel PGAs from diverse microbial sources that may exhibit a higher affinity for furan-containing acyl donors. nih.gov Furthermore, protein engineering and site-directed mutagenesis of existing PGAs could be employed to broaden their substrate range, enabling the efficient synthesis of 3-Furylmethylpenicillin from 6-aminopenicillanic acid (6-APA) and a suitable 3-furylmethyl acyl donor. plos.orgresearchgate.net

Another promising enzymatic approach is the use of oxidoreductases, such as laccases. mdpi.comnih.gov Laccase-mediated reactions can catalyze the coupling of different molecules, offering a pathway to synthesize novel hybrid antibiotic compounds. nih.govmdpi.comnih.gov Research could explore the laccase-catalyzed derivatization of the furan (B31954) ring of this compound or the coupling of amino-penicillins with furan-containing compounds. nih.govresearchgate.net This could lead to the creation of dimers or entirely new chemical entities with potentially enhanced antimicrobial activity or novel mechanisms of action. nih.gov

Table 1: Potential Enzymatic Systems for this compound Derivatization

Enzyme Class Specific Enzyme Example Potential Application for this compound Research Goal
Hydrolases Penicillin G Acylase (PGA) Kinetically controlled synthesis of this compound from 6-APA and a furan-based acyl donor. researchgate.netbrieflands.com Engineer PGA for improved acceptance of furan-containing substrates.
Oxidoreductases Laccase Derivatization of the furan ring; synthesis of hybrid molecules by coupling with other bioactive compounds. mdpi.comnih.gov Explore laccase-catalyzed reactions to create novel penicillin heterodimers with enhanced properties.
Transferases Acyl-CoA:6-APA acyltransferase In vitro synthesis by direct N-acylation of 6-APA using a 3-furylmethyl-CoA derivative. nih.gov Characterize novel acyltransferases that can utilize furan-based CoA esters.

Development of Resistance Overcoming Strategies through Rational Structural Modifications

The efficacy of β-lactam antibiotics is primarily threatened by bacterial resistance, most notably through the production of β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. nih.govfrontiersin.org A crucial area of future research is the rational design of this compound derivatives that can evade or inhibit these resistance mechanisms.

Structural modifications of the 3-furylmethyl side chain could sterically hinder the binding of the molecule to the active site of β-lactamases. Understanding the structural basis of how β-lactamases recognize their substrates is key to this approach. nih.gov High-resolution crystal structures of various β-lactamases can guide the design of modifications to the furan ring—such as the addition of specific functional groups—that would clash with key residues in the enzyme's active site, thereby preventing hydrolysis.

Another strategy is to develop derivatives that are not only stable against β-lactamases but also potent inhibitors of them. nih.gov This dual-action approach could restore the efficacy of other β-lactam antibiotics when used in combination. Furthermore, resistance can also arise from mutations in Penicillin-Binding Proteins (PBPs), the primary targets of penicillins. mdpi.com Rational modifications to this compound should also aim to enhance its binding affinity to these mutated PBPs, a strategy that has been explored for other antibiotic classes. mdpi.com

Table 2: Resistance Mechanisms and Corresponding Structural Modification Strategies

Resistance Mechanism Description Potential Counter-Strategy for this compound
Enzymatic Degradation β-lactamase enzymes cleave the β-lactam ring, inactivating the antibiotic. nih.govfrontiersin.org Modify the 3-furylmethyl side chain to create steric hindrance, preventing access to the β-lactamase active site.
Target Modification Mutations in Penicillin-Binding Proteins (PBPs) reduce the binding affinity of the antibiotic. mdpi.com Alter the side chain structure to improve binding interactions with mutated PBP variants.
Efflux Pumps Bacteria actively transport the antibiotic out of the cell, reducing its intracellular concentration. frontiersin.orgnih.gov Design derivatives that are poor substrates for common efflux pumps.

Advanced Computational Design of Next-Generation Penicillin Analogs

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new molecular entities. nih.govmdpi.com Future research on this compound should heavily leverage advanced computational methods to design next-generation analogs with superior properties.

Structure-Based Drug Design (SBDD) can be employed using the three-dimensional structures of target proteins like PBPs and resistance enzymes like β-lactamases. nih.gov Molecular docking simulations can predict the binding affinity and orientation of virtually designed this compound derivatives within the active sites of these proteins. jneonatalsurg.com This allows for the in silico screening of vast libraries of potential modifications to the furan side chain to identify candidates with the highest predicted potency and resistance-evading characteristics. jneonatalsurg.comresearchgate.net

Furthermore, computational approaches can predict crucial pharmacokinetic properties. pnas.org Machine learning models, trained on large datasets of known antibiotics, can be developed to predict the activity of novel this compound analogs. frontiersin.orgnih.gov This integration of genomics and machine learning can accelerate the discovery of new antimicrobial molecules at a digital speed. nih.gov Such computational strategies provide a rational basis for prioritizing synthetic efforts, focusing laboratory resources on the most promising candidates. pnas.org

Table 3: Computational Workflow for Designing Novel Penicillin Analogs

Step Computational Method Objective
1. Target Identification Bioinformatics Analysis Identify and validate essential bacterial targets (e.g., PBPs) and resistance enzymes.
2. Virtual Library Generation Cheminformatics Create a diverse library of virtual compounds based on the this compound scaffold.
3. Molecular Docking Structure-Based Drug Design (SBDD) Predict the binding modes and affinities of virtual compounds to target proteins. jneonatalsurg.com
4. Binding Energy Calculation Free Energy Simulations, QM/MM Refine binding affinity predictions for the most promising candidates. pnas.org
5. SAR Modeling Ligand-Based Drug Design (LBDD) Develop Structure-Activity Relationship (SAR) models to guide further optimization. nih.gov
6. Prioritization Multi-parameter Optimization Rank candidates based on predicted potency, resistance profile, and pharmacokinetic properties for experimental validation. pnas.org

Integration of Omics Technologies in Biosynthetic and Resistance Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level understanding of biological processes and are crucial for advancing penicillin research. nih.govmdpi.com The integrated application of these technologies will be essential to unravel the complexities of this compound's biosynthesis and the mechanisms of resistance against it.

Genomic and transcriptomic analyses of penicillin-producing fungi, like Penicillium chrysogenum, can reveal the genetic and regulatory networks underlying the biosynthesis of penicillin precursors. nih.govresearchgate.net This knowledge is vital for engineering strains with enhanced production of specific precursors needed for this compound. scispace.com Proteomics can identify all the proteins expressed by an organism under certain conditions, which can help in discovering novel enzymes for biotransformation or in understanding how bacteria alter their protein expression to resist antibiotics. rsc.org

When a bacterium is exposed to an antibiotic, its response can be monitored at multiple molecular levels. Transcriptomics can show which resistance genes are activated, while metabolomics can reveal changes in metabolic pathways. rsc.orgnaiss.se This multi-omics approach provides a holistic view of the bacterial response to antibiotics like this compound, enabling the identification of novel resistance determinants and potential new drug targets to be exploited in combination therapies. mdpi.comnih.gov This deep understanding is critical for developing strategies to prolong the useful lifespan of new antibiotics.

Table 4: Application of Omics Technologies in Penicillin Research

Omics Technology Application Area Specific Research Question
Genomics Biosynthesis & Resistance What genes are involved in the biosynthesis of furan-containing precursors? nih.govmdpi.com What are the genetic bases of resistance to this compound? naiss.se
Transcriptomics Biosynthesis & Resistance How is the expression of biosynthetic and resistance genes regulated in response to environmental cues or antibiotic exposure? nih.govnaiss.se
Proteomics Biotransformation & Resistance Which enzymes are actively involved in penicillin derivatization? scispace.com How does the bacterial proteome change to counteract the effect of the antibiotic? rsc.org
Metabolomics Biosynthesis & Resistance What are the key metabolic fluxes in engineered production strains? nih.gov What metabolic pathways are altered in bacteria upon exposure to this compound? rsc.org

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